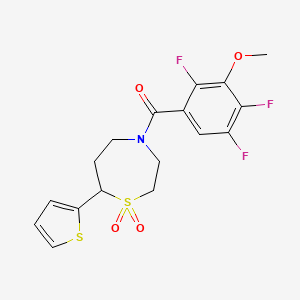
7-(thiophen-2-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(thiophen-2-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a useful research compound. Its molecular formula is C17H16F3NO4S2 and its molecular weight is 419.43. The purity is usually 95%.
The exact mass of the compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(thiophen-2-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative characterized by a unique combination of thiophene and trifluoromethoxy substituents. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N2O2S, with a molecular weight of 370.4 g/mol. The presence of the thiophene ring and trifluoromethoxy group contributes to its potential biological activity.
Research indicates that the biological activity of this compound may involve interactions with various molecular targets. Preliminary studies suggest that it could modulate signaling pathways related to inflammation and pain, similar to other compounds in its class. The exact mechanism is still under investigation, but it may involve receptor binding or enzyme inhibition.
Anticancer Properties
A study focused on thiazolidine derivatives has shown that modifications similar to those in the compound under discussion can enhance anticancer activity. For instance, derivatives with specific structural changes exhibited significant cytotoxic effects against melanoma and prostate cancer cell lines, with IC50 values ranging from 0.7 to 2.6 μM . The compound's structure suggests potential for similar anticancer properties.
Anti-inflammatory Effects
The thiazepane scaffold has been associated with anti-inflammatory activity in various studies. Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . This suggests that our compound may also possess anti-inflammatory properties.
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several thiazepane derivatives and evaluated their biological activities. The results indicated that compounds with thiophene substituents showed enhanced activity against certain cancer cell lines compared to their non-thiophene counterparts .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the benzoyl moiety significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups (like trifluoromethyl) increased potency against cancer cells by enhancing lipophilicity and receptor binding affinity .
Data Table: Biological Activity Comparison
属性
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S2/c1-25-16-14(19)10(9-11(18)15(16)20)17(22)21-5-4-13(12-3-2-7-26-12)27(23,24)8-6-21/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZTWHRAMWNDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













